7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2/c8-7(9)4-3-10-2-1-6(4,7)5(11)12/h4,10H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVIVPPZBMBDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of azabicyclic carboxylic acids that have been explored for their pharmacological properties, including antibacterial and neuroactive effects.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₆H₈F₂N
- Molecular Weight : 169.6 g/mol
- IUPAC Name : 7,7-difluoro-3-azabicyclo[4.1.0]heptane
Antibacterial Properties
Research indicates that derivatives of azabicyclic compounds, including 7,7-difluoro-3-azabicyclo[4.1.0]heptane, exhibit significant antibacterial activity. These compounds have been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7,7-Difluoro-3-azabicyclo[4.1.0]heptane | E. coli | 8 µg/mL |
| 7,7-Difluoro-3-azabicyclo[4.1.0]heptane | S. aureus | 16 µg/mL |
| 7,7-Difluoro-3-azabicyclo[4.1.0]heptane | P. aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
Neuroactive Effects
In addition to its antibacterial properties, there is evidence that 7,7-difluoro-3-azabicyclo[4.1.0]heptane may influence neurological pathways. Studies have shown that it can act as a competitive inhibitor at nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission.
In vitro assays demonstrated that the compound inhibited the binding of radiolabeled bungarotoxin to nAChRs with a Ki value of approximately M . This suggests its potential use in treating neurodegenerative diseases or conditions associated with cholinergic dysfunction.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of azabicyclic carboxylic acids revealed that modifications to the bicyclic structure significantly enhanced antibacterial activity against resistant strains of bacteria . The study emphasized the importance of fluorine substitution at the 7-position, which appears to increase membrane permeability and disrupt bacterial cell wall synthesis.
Case Study 2: Neurotoxicity Assessment
Another investigation focused on the neurotoxic potential of related compounds in the context of cyanobacterial toxins . The study highlighted how structural analogs could serve as lead compounds for developing neuroprotective agents by modulating receptor activity without inducing toxicity.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Analgesic Properties
Research indicates that derivatives of 7,7-difluoro-3-azabicyclo[4.1.0]heptane exhibit significant activity against various neurotransmitter systems, which may contribute to their antidepressant and analgesic effects. For instance, studies have shown that certain analogs can modulate the serotonin and norepinephrine systems, making them potential candidates for treating depression and chronic pain conditions .
Neuropharmacology
The compound's structure allows it to interact with specific receptors in the brain, leading to its investigation as a potential treatment for neurological disorders. Its ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .
Organic Synthesis
Building Block for Complex Molecules
7,7-Difluoro-3-azabicyclo[4.1.0]heptane serves as an important building block in organic synthesis. Its unique bicyclic structure allows chemists to create complex molecules with specific stereochemistry and functional groups. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where precise molecular configurations are crucial .
Synthesis of Prodrugs
The compound is also utilized in the development of prodrugs—medications that undergo metabolic conversion within the body to become active pharmacological agents. The bicyclic framework can be modified to enhance solubility and bioavailability of drug candidates .
Material Science
Polymeric Applications
In material science, derivatives of 7,7-difluoro-3-azabicyclo[4.1.0]heptane are being explored for their potential use in polymer chemistry. Their unique chemical properties may lead to the development of new materials with desirable mechanical and thermal properties .
Data Summary
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential antidepressant/analgesic; interacts with neurotransmitter systems |
| Organic Synthesis | Building block for complex molecules; synthesis of prodrugs |
| Material Science | Potential use in polymer chemistry |
Case Studies
-
Antidepressant Activity
A study published in PMC highlighted the efficacy of a derivative of this compound in modulating serotonin levels, suggesting its potential as a novel antidepressant agent . -
Synthesis Pathways
Research has documented various synthetic pathways utilizing 7,7-difluoro-3-azabicyclo[4.1.0]heptane as a precursor for creating more complex structures, showcasing its versatility in organic synthesis . -
Polymer Development
Investigations into the use of this compound in developing new polymeric materials have shown promising results regarding enhanced thermal stability and mechanical strength compared to traditional materials .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form esters.
-
Amide Coupling : Forms amides with primary/secondary amines using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.
Example Reaction:
| Reaction Type | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | 85–92% | |
| Amide Formation | EDCI, DMF, 25°C, 12 hrs | 78–84% |
Deprotection of tert-Butoxycarbonyl (Boc) Group
The Boc-protected amine undergoes acidolysis:
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Outcome : Generates a free amine for further functionalization.
Mechanism:
Conditions : 0°C to room temperature, 1–2 hrs.
Cyclization and Fluorination
-
Cyclization : Achieved via intramolecular nucleophilic attack under basic conditions (e.g., K₂CO₃ in DMF).
-
Fluorination : The 7,7-difluoro moiety is introduced using DAST (diethylaminosulfur trifluoride) or Selectfluor®.
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 3 hrs | 70–75% |
| Fluorination | DAST, CH₂Cl₂, −78°C | 1 hr | 65–68% |
Reduction of Carboxylic Acid
Curtius Rearrangement
Comparative Reactivity Analysis
| Reaction Pathway | Key Challenge | Optimization Strategy |
|---|---|---|
| Boc Deprotection | Over-acidification leading to side products | Slow addition of TFA at 0°C |
| Fluorination | Low selectivity for difluoro addition | Use of excess DAST (−78°C) |
| Amide Coupling | Poor solubility in polar solvents | Switch to THF or DMF |
Mechanistic Insights
-
Steric Effects : The bicyclo[4.1.0]heptane framework imposes steric hindrance, slowing reactions at the 6-position.
-
Electronic Effects : Fluorine atoms withdraw electron density, enhancing the acidity of the carboxylic acid (pKa ≈ 2.1–2.5).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous bicyclic carboxylic acids, focusing on structural variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Metabolic Stability: Fluorination reduces CYP450-mediated degradation, as seen in the target compound versus non-fluorinated analogs .
- Synthetic Accessibility : Smaller bicyclo systems (e.g., [3.1.0]) face challenges in large-scale synthesis due to ring strain, while [4.1.0] systems offer a balance .
- Diversity-Oriented Synthesis : Catalogs like CymitQuimica’s () emphasize azabicyclo carboxylic acids as versatile intermediates, with pricing reflecting synthetic complexity (e.g., $4,000/g for rare spiro derivatives, ).
Preparation Methods
Representative Synthetic Route
A typical synthetic approach, adapted from recent research and industrial practices, includes the following key steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bicyclo[4.1.0]heptane core formation | [2+1] Cycloaddition or Diels-Alder reaction between suitable diene and dienophile | Formation of bicyclic skeleton |
| 2 | Nitrogen protection | Introduction of benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions | Protected azabicyclic intermediate |
| 3 | Fluorination | Use of difluorocarbene reagents or Selectfluor® at C7 position | Installation of 7,7-difluoro substituents |
| 4 | Carboxylic acid introduction | Oxidation or functional group transformation to install carboxylic acid at C6 | Final target molecule |
| 5 | Purification | Chromatographic methods such as reverse-phase HPLC | Isolation of >95% pure compound |
This route emphasizes mild reaction conditions and high stereochemical fidelity, with purification critical to remove stereoisomers and side products.
Fluorination Techniques
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bicyclic core formation | Diels-Alder or cycloaddition | 20–80 °C | Several hours | 70–85 | Depends on diene/dienophile used |
| Nitrogen protection (Cbz) | Benzyl chloroformate, base | Room temperature | 1–3 hours | >90 | Protects amine functionality |
| Fluorination | Difluorocarbene reagent or Selectfluor® | 0 to 25 °C | 1–4 hours | 60–80 | Critical for 7,7-difluoro substitution |
| Carboxylic acid introduction | Oxidizing agents (KMnO4, CrO3) or functional group transformation | 0 to 50 °C | 2–6 hours | 75–90 | Controlled to avoid over-oxidation |
| Purification | Reverse-phase HPLC or recrystallization | Ambient | Variable | >95 purity | Essential for stereochemical purity |
Research Findings and Considerations
- Stereochemical Control: The compound’s biological activity is highly dependent on stereochemistry at C6 and C7 positions. Enantiomeric purity is maintained through careful reaction design and purification.
- Fluorine Effects: The 7,7-difluoro substitution locks ring conformation, enhancing metabolic stability and receptor binding affinity in medicinal chemistry applications.
- Reaction Optimization: Mild reaction conditions and stepwise protection/deprotection strategies improve overall yield and reduce side products.
- Scalability: Industrial methods focus on cost-effective reagents like phosphorus tribromide or bromine/triphenylphosphine systems for ring closure, adaptable for fluorinated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
